Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The benzofuran moiety would contribute a fused five- and six-membered ring system, the nitrophenyl group would add a benzene ring with a nitro (-NO2) substituent, and the methyl ester would introduce a carbonyl (C=O) and a methoxy (-OCH3) group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the nitro group, which is electron-withdrawing and can activate the phenyl ring towards electrophilic aromatic substitution. The ester group could also undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity and affect its solubility in different solvents. The benzofuran and phenyl rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Synthesis and Characterization
Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound with a benzofuran core, which is a significant scaffold in organic chemistry due to its presence in various biologically active compounds. Research on similar benzofuran derivatives has led to the development of novel synthetic routes and characterization techniques. For instance, the preparation of substituted methyl o-nitrophenyl sulfides involved nucleophilic substitution reactions and base-catalyzed ring closures, resulting in compounds with benzofuran structures (Dudová et al., 2002). This highlights the synthetic versatility of benzofuran derivatives and their potential as intermediates in organic synthesis.
Antimicrobial and Antitumor Activities
Benzofuran derivatives have been investigated for their biological activities, including antimicrobial and antitumor effects. A study on halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate showed that these compounds exhibited antimicrobial activity against a variety of pathogens, indicating the potential of benzofuran derivatives in the development of new antimicrobial agents (Krawiecka et al., 2012). Additionally, dihydrobenzofuran lignans, structurally related to this compound, have shown potential as antitumor agents by inhibiting tubulin polymerization, which is a crucial mechanism in cancer therapy (Pieters et al., 1999).
Photopolymerization Applications
Benzofuran derivatives have also found applications in materials science, such as in the development of photoinitiators for photopolymerization processes. An example is an alkoxyamine derivative with a benzofuran moiety that acted as a photoiniferter, decomposing under UV irradiation to generate radicals necessary for polymerization (Guillaneuf et al., 2010). This demonstrates the utility of benzofuran derivatives in advanced material synthesis and the potential for developing new photopolymerization catalysts.
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate” would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties, and the compound could potentially be harmful if ingested, inhaled, or in contact with skin .
Future Directions
Given the limited information currently available on this compound, future research could focus on elucidating its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity and potential uses in synthesis, and exploration of any biological activity .
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-11-17(18(20)23-2)15-9-14(7-8-16(15)25-11)24-10-12-3-5-13(6-4-12)19(21)22/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZYZBVERKPWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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